![molecular formula C22H18N4O5 B2885338 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866340-96-7](/img/no-structure.png)

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

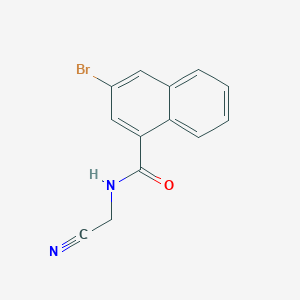

The compound “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves a multicomponent reaction, typically a microwave-assisted one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (or ethyl cyanoacetate) .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with methoxybenzyl and nitrobenzyl substituents at the 3 and 1 positions, respectively .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines would largely depend on the nature of the substituents and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, pyrido[2,3-d]pyrimidines are solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Nitrogen Heterocycles Derivatives : A study by Harutyunyan (2016) explored the reaction of nitrogen-containing heterocycles with 4-methoxy-3-nitrobenzyl chloride, resulting in N-(4-methoxy-3-nitrobenzyl) derivatives. This research highlights a method for synthesizing compounds with potential applications in medicinal chemistry and materials science Harutyunyan, 2016.

Nonlinear Optical Properties : Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, including derivatives similar in structure to the compound of interest. These findings suggest applications in nonlinear optics and photonic devices Shettigar et al., 2009.

Structural and Mechanistic Insights

Crystal Structure Analysis : The crystal structure and properties of related pyrimidine dione compounds were analyzed, offering insights into their molecular configurations and potential for forming supramolecular assemblies. This information is crucial for designing materials with specific optical or electronic properties Etsè et al., 2020.

Synthetic Routes and Reactions : Novel methods for synthesizing pyrido[2,3-d]pyrimidine derivatives have been developed, illustrating the compound's versatility in organic synthesis and potential applications in developing new pharmaceuticals or materials Osyanin et al., 2014.

Potential Applications in Material Science and Chemistry

Materials for Optical and Electronic Devices : The research on nonlinear optical properties and synthesis of novel derivatives indicates the potential of these compounds in creating materials for optical limiting, photonic devices, and other applications in material science Shettigar et al., 2009.

Supramolecular Chemistry : Studies on crystal structures and synthesis of related compounds suggest applications in supramolecular chemistry, where the ability to form specific molecular assemblies can be harnessed for creating novel materials or nanodevices Etsè et al., 2020.

Mecanismo De Acción

While the specific mechanism of action for “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not known, pyrido[2,3-d]pyrimidines have been studied for their anticancer activity . They are thought to work by inhibiting certain enzymes involved in cancer cell proliferation .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde and 4-nitrobenzylamine to form the intermediate Schiff base, which is then cyclized with barbituric acid to yield the final product.", "Starting Materials": ["4-methoxybenzaldehyde", "4-nitrobenzylamine", "barbituric acid", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water"], "Reaction": [ "4-methoxybenzaldehyde and 4-nitrobenzylamine are dissolved in ethanol and refluxed with a catalytic amount of acetic acid to form the Schiff base intermediate.", "The reaction mixture is cooled and the Schiff base is filtered and washed with diethyl ether.", "The Schiff base is then dissolved in ethanol and added to a solution of barbituric acid in ethanol.", "The reaction mixture is refluxed for several hours and then cooled to room temperature.", "The resulting solid is filtered and washed with ethanol and diethyl ether to yield the final product.", "The product is purified by recrystallization from ethanol and water." ] } | |

Número CAS |

866340-96-7 |

Fórmula molecular |

C22H18N4O5 |

Peso molecular |

418.409 |

Nombre IUPAC |

3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18N4O5/c1-31-18-10-6-16(7-11-18)14-25-21(27)19-3-2-12-23-20(19)24(22(25)28)13-15-4-8-17(9-5-15)26(29)30/h2-12H,13-14H2,1H3 |

Clave InChI |

OAZVIHSNFBQTJT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)

![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)

![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)

![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2885270.png)

![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)